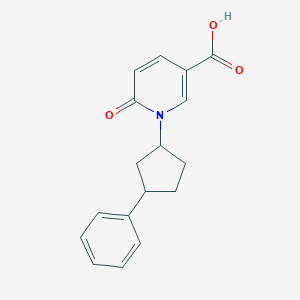
Methyl 4-(2-ethynylphenoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(2-ethynylphenoxy)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-ethynylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-ethynylphenoxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting methyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-ethynylphenol under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-ethynylphenoxy)benzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation
Nucleophilic Substitution: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The ethynyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis.
Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions
Major Products Formed
Nitration: Methyl 4-(2-ethynyl-3-nitrophenoxy)benzoate.
Hydrolysis: 4-(2-ethynylphenoxy)benzoic acid and methanol.
Oxidation: 4-(2-carboxyphenoxy)benzoic acid.
Reduction: Methyl 4-(2-ethylphenoxy)benzoate
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-ethynylphenoxy)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: It is investigated for its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-ethynylphenoxy)benzoate involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(2,3-dihydroxy-5-methylphenoxy)-2-hydroxy-6-methylbenzoate .
- Methyl 2,4-dihydroxybenzoate .
Uniqueness
Methyl 4-(2-ethynylphenoxy)benzoate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential biological activity. This differentiates it from other benzoate derivatives that lack this functional group .
Eigenschaften
Molekularformel |
C16H12O3 |
|---|---|
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
methyl 4-(2-ethynylphenoxy)benzoate |
InChI |
InChI=1S/C16H12O3/c1-3-12-6-4-5-7-15(12)19-14-10-8-13(9-11-14)16(17)18-2/h1,4-11H,2H3 |
InChI-Schlüssel |
WHTVDHKNERRFLB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)



![5-(3-bromophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13879263.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)





